Veliparib dihydrochloride

Blood-Brain Barrier CNS Oncology Brain Penetration

Researchers requiring CNS-penetrant PARP inhibition for intracranial tumor models face limited tool compound options, as most clinical PARP inhibitors (olaparib, niraparib, talazoparib) fail to achieve therapeutic brain concentrations. Veliparib dihydrochloride directly addresses this gap. - Brain-to-plasma AUC ratio of 0.35 in mice; the only PARP inhibitor suitable for glioblastoma and brain metastasis xenograft studies. - Weakest PARP trapping potency in class enables safe combination with full-dose temozolomide, carboplatin, or irinotecan without compounding myelosuppression. - BCS Class 1 compound ensures consistent oral bioavailability (≥73%) for reliable, non-invasive dosing in long-term in vivo pharmacology.

Molecular Formula C13H18Cl2N4O
Molecular Weight 317.21 g/mol
CAS No. 912445-05-7
Cat. No. B611655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVeliparib dihydrochloride
CAS912445-05-7
SynonymsVeliparib hydrochloride;  ABT-888;  ABT 888;  ABT888.
Molecular FormulaC13H18Cl2N4O
Molecular Weight317.21 g/mol
Structural Identifiers
SMILESCC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl
InChIInChI=1S/C13H16N4O.2ClH/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12;;/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17);2*1H/t13-;;/m1../s1
InChIKeyDSBSVDCHFMEYBX-FFXKMJQXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Veliparib: A Selective PARP1/2 Inhibitor


Veliparib dihydrochloride (ABT-888) is an orally bioavailable small molecule that potently inhibits the poly(ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2, with reported Ki values of 5.2 nM and 2.9 nM, respectively . As a member of the PARP inhibitor class, its primary mechanism of action involves preventing the repair of single-strand DNA breaks, leading to synthetic lethality in tumor cells with pre-existing deficiencies in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations [1]. A distinguishing feature of veliparib is its ability to penetrate the blood-brain barrier, a characteristic that has driven its investigation in central nervous system malignancies [2]. This compound is a BCS Class 1 drug, characterized by high solubility and high permeability [3].

Workflow PARP1/2 inhibition pathway studies and DNA repair research
Selection Logic CNS-penetrant tool for brain tumor and metastasis models
Procurement Fit Combination chemotherapy studies requiring weak PARP trapping profile

Why Veliparib Cannot Be Substituted


PARP inhibitors are not a homogeneous drug class; they exhibit profound differences in their molecular pharmacology, particularly in PARP trapping potency, off-target kinase profiles, and CNS penetration. A direct head-to-head comparison across five clinical PARP inhibitors (olaparib, niraparib, rucaparib, talazoparib, and veliparib) revealed that veliparib is the weakest PARP trapper, which correlates with a distinct hematological toxicity profile, yet it demonstrates superior CNS distribution [1]. Additionally, proteome-wide profiling has identified compound-specific secondary targets for veliparib, such as 5-HT7, which are distinct from those of other PARP inhibitors [2]. These fundamental differences in target engagement, off-target activity, and tissue distribution mean that substituting one PARP inhibitor for another without rigorous validation introduces significant variability into experimental outcomes and would not be scientifically justifiable [3].

PARP Trapping
Veliparib: weak trapping class. Potent trappers (talazoparib) may shift hematologic endpoint profiles and are not interchangeable.
CNS Exposure
Veliparib: brain-penetrant. Other clinical PARP inhibitors exhibit limited brain exposure; substitution may fail to achieve central target engagement.
Secondary Targets
Veliparib: distinct off-target profile (e.g., 5-HT7). Proteome-wide selectivity profiles are compound-specific and may confound pathway interpretation if substituted.

Veliparib: Quantitative Evidence Guide


CNS Penetration Advantage

Veliparib demonstrates superior penetration across the intact blood-brain barrier compared to other clinical PARP inhibitors. In a direct preclinical comparison, veliparib exhibited a brain-to-plasma AUC ratio of 0.35 in mice, while olaparib, niraparib, rucaparib, and talazoparib all showed limited brain penetration with ratios below 0.1 [1]. This differential brain exposure is a key determinant for selecting a PARP inhibitor for CNS tumor models or for studies where central target engagement is required [2].

CNS Penetration
Head-to-head
VeliparibBrain:Plasma AUC 0.35
ComparatorsOlaparib, niraparib, rucaparib, talazoparib: all below 0.1
CNS penetration research context differs significantly.
Mouse model; LC-MS/MS quantification.
Blood-Brain Barrier CNS Oncology Brain Penetration Pharmacokinetics

PARP1/2 Selectivity

In a comprehensive biochemical screen of 10 clinical PARP inhibitors against multiple PARP family enzymes, veliparib and niraparib were the only compounds classified as selective inhibitors of PARP1 and PARP2. In contrast, olaparib, rucaparib, and talazoparib, while more potent against PARP1, were found to be less selective, exhibiting significant inhibition of other PARP isoforms such as PARP3 and tankyrases [1]. Veliparib demonstrated >100-fold selectivity for PARP1 and PARP2 over other PARP family members in ADP-ribosylation assays [2].

PARP1/2 Selectivity
Head-to-head
>100-fold
selective for PARP1/2 over other PARP family members
Supports isoform-selectivity assay context.
ADP-ribosylation assay panel; 13 enzymes.
Selectivity Profiling PARP Family Off-Target Effects Enzymatic Assay

Weak PARP Trapping Potency

Veliparib is a weak PARP trapper, a mechanism that distinguishes it from potent trappers like talazoparib, which stabilizes the PARP-DNA complex, leading to potent cytotoxicity but also significant bone marrow suppression. In a head-to-head comparison, veliparib's weak trapping activity correlated with a less severe impact on human hematopoietic stem cell (HSC) viability in vitro [1]. This mechanistic difference translates to a distinct clinical safety profile; for example, in a Phase II study of veliparib monotherapy, grade 3/4 thrombocytopenia occurred in only 2% (1/50) of patients [2], whereas the incidence is significantly higher with potent trappers like talazoparib and niraparib.

Trapping Potency
Head-to-head
VeliparibWeak trapper; minimal HSC impact
TalazoparibPotent trapper; strong HSC viability reduction
Mechanism-based tolerability endpoint context differs.
Phase II monotherapy: grade 3/4 thrombocytopenia 2% (1/50).
PARP Trapping Mechanism of Action Hematotoxicity Safety Profile

High Oral Bioavailability

Veliparib dihydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class 1 compound, indicating high solubility and high permeability [1]. This classification is supported by human mass balance studies showing that no less than 90% of an oral dose is absorbed, and the absolute oral bioavailability is at least 73% [2]. In contrast, other PARP inhibitors like niraparib and rucaparib are classified as BCS Class 2 or 4, leading to more variable absorption and a greater risk of food-effect interactions [3].

Oral Bioavailability
Class-level
BCS Class 1
≥73% absolute oral bioavailability; ≥90% dose absorbed
Supports predictable exposure-model interpretation.
Human mass balance studies; BCS classification.
Bioavailability Pharmacokinetics Formulation Drug Development

Frontline Chemotherapy Combination Trial

The Phase 3 VELIA/GOG-3005 trial (NCT02470585) represents a unique clinical development strategy for a PARP inhibitor, as it combined veliparib concurrently with first-line carboplatin/paclitaxel chemotherapy and continued it as maintenance therapy [1]. This 'veliparib-throughout' regimen demonstrated a significant improvement in progression-free survival (PFS) for patients with BRCA-mutant ovarian cancer, reducing the risk of progression or death by 56% (hazard ratio 0.44; 95% CI 0.28-0.68) [2]. This trial design, which enrolled patients regardless of their initial response to platinum chemotherapy, differs fundamentally from the post-chemotherapy maintenance trials for other PARP inhibitors and provides a unique evidence base for veliparib's utility as a chemotherapy sensitizer [3].

Frontline Combination
Trial context
HR 0.44
95% CI 0.28–0.68; Phase 3 VELIA/GOG-3005; N=1140
Reported PFS endpoint context in BRCA-mutant ovarian cancer model.
Concurrent carboplatin/paclitaxel + veliparib-throughout regimen.
Clinical Trial Design Combination Therapy Ovarian Cancer Phase 3 Study

Proteome-Wide Off-Target Profiling

An unbiased proteome-wide target profiling study in CAL-51 breast cancer cells identified distinct secondary targets for each of the four clinical PARP inhibitors. For veliparib, 5 kinases were identified as secondary targets out of 85 profiled, with the serotonin receptor 5-HT7 being a notable high-affinity hit (Kd = 0.5 µM) [1]. This profile is distinct from rucaparib (13/85 kinases) and niraparib (17/84 kinases), which showed broader off-target kinase inhibition [2].

Off-Target Profiling
Head-to-head
Kinobeads assay
5/85 kinases (5-HT7 Kd=0.5 µM)
Compound-specific secondary targets require pathway-response review.
CAL-51 breast cancer cell lysates; 5-HT7 may confound neuro models.
Chemical Proteomics Off-Target Activity Kinase Profiling Selectivity

Veliparib: Research Applications


CNS Tumor and Brain Metastasis Models

Given its proven ability to cross the blood-brain barrier (brain-to-plasma AUC ratio of 0.35 in mice) [1], veliparib is the preferred PARP inhibitor for in vivo studies targeting primary brain tumors (e.g., glioblastoma) or brain metastases. It is particularly valuable for evaluating PARP inhibition as a radiosensitizer or chemosensitizer in intracranial xenograft models, where other PARP inhibitors would fail to achieve therapeutic concentrations in the CNS.

PARP-Chemotherapy Combination Studies

Veliparib's weak PARP trapping activity and favorable hematological safety profile make it uniquely suited for combination studies with DNA-damaging chemotherapies, such as temozolomide, carboplatin, or irinotecan [2]. The Phase 3 VELIA trial demonstrated that veliparib can be safely combined with full-dose carboplatin and paclitaxel from the initiation of treatment, a strategy not feasible with more myelosuppressive PARP inhibitors [3]. This application scenario extends to any research program seeking to evaluate the therapeutic index of a concurrent PARP inhibitor-chemotherapy regimen.

PARP1/2 Functional Studies

For studies aimed at isolating the specific biological functions of PARP1 and PARP2 without confounding effects from other PARP family members, veliparib offers a superior tool compound. Its >100-fold selectivity for PARP1/2 over other isoforms, as established by biochemical profiling, ensures that observed phenotypes can be confidently attributed to inhibition of these two primary targets [4]. This is in contrast to compounds like olaparib or talazoparib, which also inhibit PARP3 and tankyrases, potentially complicating the interpretation of results.

Predictable Oral PK in Rodent Models

Veliparib dihydrochloride's classification as a BCS Class 1 compound translates to reliable and consistent oral exposure in animal models, minimizing variability in pharmacodynamic studies [5]. With a high oral bioavailability (≥73% in humans, with similar properties in rodents), it allows for convenient oral dosing in long-term efficacy studies without the need for invasive intravenous administration. This is a significant practical advantage for large-scale in vivo pharmacology experiments.

Application
Selection Property
Validation Focus
CNS tumor and brain metastasis models
CNS penetration research context
Brain-to-plasma exposure ratio and intracranial target engagement
PARP-chemotherapy combination studies
Weak PARP trapping mechanism profile
Tolerability endpoint monitoring with myelosuppressive agents
PARP1/2 functional studies
Isoform selectivity assay context
Confirmation of PARP3/tankyrase pathway absence
Predictable oral PK in rodent models
BCS Class 1 exposure-model interpretation
Oral bioavailability and inter-subject variability review

Technical Documentation Hub

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